O-Phosphono-L-serine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phosphono-L-serine hydrate is a phosphorylated derivative of the amino acid L-serine. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its involvement in the serine synthesis pathway and its function as an agonist at group III metabotropic glutamate receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Phosphono-L-serine hydrate can be synthesized through the phosphorylation of L-serine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the phosphorylated product .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic phosphorylation processes. These methods utilize enzymes such as phosphoserine phosphatase to catalyze the phosphorylation of L-serine. This approach is advantageous due to its specificity and efficiency in producing high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
O-Phosphono-L-serine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phosphorylated group to a hydroxyl group.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phosphoserine compounds .
Wissenschaftliche Forschungsanwendungen
O-Phosphono-L-serine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phosphorylated compounds.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: Research on this compound focuses on its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the development of bone cements and other biomaterials due to its adhesive properties.
Wirkmechanismus
O-Phosphono-L-serine hydrate exerts its effects by acting as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). It mimics the phosphatidylserine head group and modulates the activity of these receptors, leading to various cellular responses. The compound also inhibits the proliferation of microglia and enhances neuronal differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Serine O-phosphate
- L-2-Amino-3-hydroxypropanoic acid 3-phosphate
- Phosphoserine
Uniqueness
O-Phosphono-L-serine hydrate is unique due to its specific agonistic activity at group III metabotropic glutamate receptors and its role in modulating neuronal differentiation and microglial activity. This distinguishes it from other phosphorylated serine derivatives that may not exhibit the same level of specificity or biological activity .
Eigenschaften
Molekularformel |
C3H10NO7P |
---|---|
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
(2S)-2-amino-3-phosphonooxypropanoic acid;hydrate |
InChI |
InChI=1S/C3H8NO6P.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H2/t2-;/m0./s1 |
InChI-Schlüssel |
VEZNQCMHECMQMW-DKWTVANSSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)O.O |
Kanonische SMILES |
C(C(C(=O)O)N)OP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.